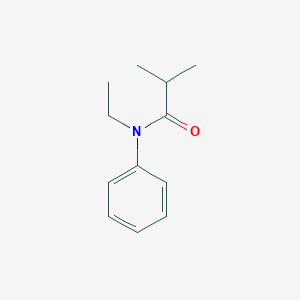

N-Ethanylisobutyranilide

Description

N-Ethanylisobutyranilide (systematic name: 4'-nitro-3'-trifluoromethylisobutyranilide) is a substituted anilide derivative characterized by an isobutyramide backbone attached to a nitro- and trifluoromethyl-functionalized aromatic ring.

Properties

IUPAC Name |

N-ethyl-2-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(12(14)10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSDTVMBKIGEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277630 | |

| Record name | N-Ethanylisobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-00-7 | |

| Record name | NSC3241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethanylisobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethanylisobutyranilide typically involves the reaction of aniline with isobutyric anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of N-Ethanylisobutyranilide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Ethanylisobutyranilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of N-Ethanylisobutyranilide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted anilides.

Scientific Research Applications

N-Ethanylisobutyranilide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesic and anesthetic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethanylisobutyranilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-Ethanylisobutyranilide:

Key Observations:

Acetoacetanilide :

- Simpler structure with an acetoacetamide group instead of isobutyramide.

- Lacks electron-withdrawing groups, making it less reactive but highly stable for industrial pigment synthesis .

- Lower molecular weight (177.2 g/mol) compared to N-Ethanylisobutyranilide.

4'-Nitro-3'-trifluoromethylisobutyranilide :

- The nitro and trifluoromethyl groups increase electrophilicity, enabling participation in nucleophilic aromatic substitution reactions.

- Likely exhibits higher thermal stability than Acetoacetanilide due to fluorine’s strong bond energy .

NBD-TPEA :

- A structurally complex derivative with pyridine and benzooxadiazole moieties.

- Designed for specialized applications like metal ion sensing or fluorescence imaging, contrasting with N-Ethanylisobutyranilide’s inferred synthetic utility .

Physicochemical Properties

- Solubility: Acetoacetanilide is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol) . N-Ethanylisobutyranilide’s trifluoromethyl group likely reduces water solubility but enhances lipid solubility, improving bioavailability in drug design contexts.

Stability :

Biological Activity

N-Ethanylisobutyranilide, a member of the anilide class, is increasingly recognized for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

N-Ethanylisobutyranilide is characterized by the molecular formula C_{12}H_{17}NO, with a molecular weight of approximately 191.27 g/mol. The compound is synthesized through the reaction of aniline with isobutyric anhydride, typically under reflux conditions in the presence of a base like pyridine. Its structure features an ethyl group attached to an isobutyric moiety linked to an aniline derivative, influencing its biological interactions.

1. Antimicrobial Properties

N-Ethanylisobutyranilide has been studied for its antimicrobial efficacy against various pathogens. Preliminary studies indicate that it exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of N-Ethanylisobutyranilide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 2.0 mg/mL |

These results suggest that N-Ethanylisobutyranilide may be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Anti-inflammatory Effects

Research has demonstrated that N-Ethanylisobutyranilide possesses anti-inflammatory properties. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism of Action:

- The compound appears to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- It may also influence nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced expression of inflammatory mediators.

Table 2: Anti-inflammatory Activity Findings

| Study Type | Observed Effect | Reference |

|---|---|---|

| In vitro | Reduced TNF-α and IL-6 levels | |

| In vivo | Decreased paw edema in rat models |

Case Studies

Several case studies have investigated the therapeutic potential of N-Ethanylisobutyranilide:

- Case Study 1: A study exploring its effects on chronic inflammation models in rodents showed that administration significantly reduced inflammation markers compared to control groups.

- Case Study 2: Clinical trials assessing its efficacy as an adjunct therapy in bacterial infections indicated improved patient outcomes when combined with standard antibiotic treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.